molecular formula C10H25NOSi B044924 1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine CAS No. 117460-98-7

1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine

Cat. No. B044924
M. Wt: 203.4 g/mol
InChI Key: LXVWNMSXFHNODC-UHFFFAOYSA-N
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Description

“1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine” is a chemical compound that is part of the tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising candidate for various applications . The compound is also known as 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone .


Molecular Structure Analysis

The linear formula of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, is (CH3)3CSi(CH3)2OC(OCH3)=CH2 . Its molecular weight is 188.34 .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is stable to aqueous base but can be converted back to alcohols under acidic conditions (2:1 acetic acid/water at 25°C) . The reaction is catalyzed by DMF . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, include a boiling point of 62 °C/9 mmHg, a density of 0.863 g/mL at 25 °C, and a refractive index n20/D of 1.429 .

Safety And Hazards

While specific safety and hazard information for “1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine” is not available, similar compounds in the tert-butyldimethylsilyloxy group are known to be flammable and can cause skin and eye irritation .

Future Directions

The tert-butyldimethylsilyloxy group holds promise for various applications due to its hydrolytic stability . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds .

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-9(2,3)13(6,7)12-8-10(4,5)11/h8,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVWNMSXFHNODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-2-methylpropan-1-ol (1.78 g, 0.02 mol) in dichloromethane (25 mL) was added tert-butyldimethylsilyl chloride (5.4 g, 0.036 mol) followed by imidazole (3.4 g, 0.05 mol). The mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure. The residue was diluted with water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with NaHCO3 aqueous, brine and dried over Na2SO4. After filtration and concentration, the residue was purified by column chromatography on silica gel eluting with EtOAc to give 1-(tert-butyldimethylsilyloxy)-2-methylpropan-2-amine (3.1 g, 76%) as an oil. 1H NMR (300 MHz, CDCl3): δ 3.26 (s, 2H), 1.02 (s, 6H), 0.88 (s, 9H), 0.03 (s, 6H).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 9 was repeated, except that 8.00 g of benzyl N-[2-t-butyldimethylsilyloxy-1,1-dimethylethyl]carbamate (prepared as described in Preparation 103), 1.60 g of 10% w/w palladium-on-carbon and 80 ml of ethanol were used, to give 4.02 g of the title compound having an Rf value of 0.14 (on silica gel thin layer chromatography, using ethyl acetate as the eluent).
Name
benzyl N-[2-t-butyldimethylsilyloxy-1,1-dimethylethyl]carbamate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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